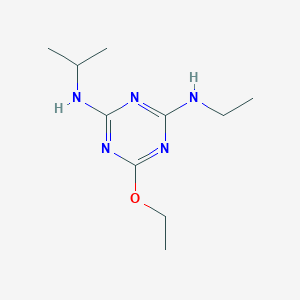
Atrazina-2-etoxi
Descripción general
Descripción
Atrazine-2-ethoxy, also known as 6-ethoxy-N-ethyl-N’-isopropyl-1,3,5-triazine-2,4-diamine, is a synthetic organic compound belonging to the triazine class. It is primarily used as a herbicide to control broadleaf and grassy weeds in agricultural settings. The compound has a molecular formula of C10H19N5O and a molecular weight of 225.29 g/mol .
Aplicaciones Científicas De Investigación
Atrazine-2-ethoxy has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triazine chemistry and reaction mechanisms.
Biology: Investigated for its effects on plant growth and development, as well as its impact on soil microbial communities.
Medicine: Explored for its potential as a lead compound in the development of new herbicides and pharmaceuticals.
Industry: Utilized in the formulation of herbicidal products for agricultural use
Mecanismo De Acción
Target of Action
Atrazine-2-ethoxy, like its parent compound atrazine, is an endocrine disruptor . It interferes with hormonal systems at different levels, affecting various targets including microglia, neurons, and other immune cells . These targets play crucial roles in the immune, endocrine, and nervous systems .
Mode of Action
Atrazine-2-ethoxy competes with several endogenous hormones for multiple receptors and pathways . This results in a complex response that depends on the cellular context in terms of receptors and interacting proteins, and thus, may differ between tissues and circumstances .
Biochemical Pathways
Atrazine-2-ethoxy, like atrazine, affects several biochemical pathways. Atrazine biodegradation has been found to occur via several different pathways that funnel into cyanuric acid metabolism . Atrazine-2-ethoxy likely follows similar degradation pathways, although specific studies on Atrazine-2-ethoxy are limited.
Pharmacokinetics
Atrazine, for example, has a significant first-pass effect, explaining its low oral bioavailability . Blood exposure to parent compounds is negligible compared with metabolite exposure . Similar ADME properties may be expected for Atrazine-2-ethoxy.
Result of Action
Atrazine-2-ethoxy, like atrazine, exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . It modifies growth, enzymatic processes, and photosynthesis in plants
Action Environment
Atrazine-2-ethoxy’s action, efficacy, and stability are influenced by environmental factors. Atrazine, for example, is a major pollutant of soil and water ecosystems due to its long half-life, low adsorption in soils, and moderate aqueous solubility . It’s reasonable to expect that Atrazine-2-ethoxy would have similar environmental interactions.
Análisis Bioquímico
Biochemical Properties
Atrazine, from which Atrazine-2-ethoxy is derived, is known to interact with several enzymes, proteins, and other biomolecules
Cellular Effects
Atrazine has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Atrazine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Atrazine has been shown to undergo changes in its effects over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Atrazine has been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
Atrazine is known to be involved in several metabolic pathways, including interactions with various enzymes and cofactors
Transport and Distribution
Atrazine has been shown to have high potential to contaminate surface water and groundwater due to its low adsorption in soils and long half-life
Subcellular Localization
The localization of proteins and other biomolecules within cells can have significant effects on their activity or function
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Atrazine-2-ethoxy can be synthesized through a multi-step process involving the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of chlorine atoms on the cyanuric chloride with ethyl and isopropyl groups.
Industrial Production Methods: Industrial production of Atrazine-2-ethoxy involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and composition .
Análisis De Reacciones Químicas
Types of Reactions: Atrazine-2-ethoxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products:
Oxidation: Hydroxyatrazine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazine derivatives.
Comparación Con Compuestos Similares
Atrazine: A widely used herbicide with a similar triazine structure but without the ethoxy group.
Simazine: Another triazine herbicide, differing in its substituents on the triazine ring.
Propazine: Similar to atrazine but with different alkyl substituents.
Uniqueness: Atrazine-2-ethoxy is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and environmental behavior. This structural difference can affect its solubility, degradation rate, and interaction with biological targets, making it distinct from other triazine herbicides .
Propiedades
IUPAC Name |
6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFEDXTWUPBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016617 | |
| Record name | Atrazine-2-Ethoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126919-71-9 | |
| Record name | Atrazine-2-Ethoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



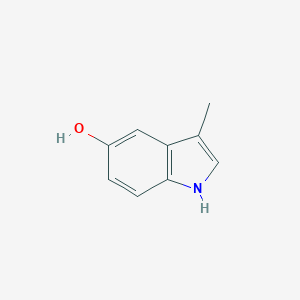
![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)
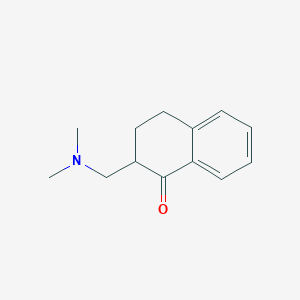
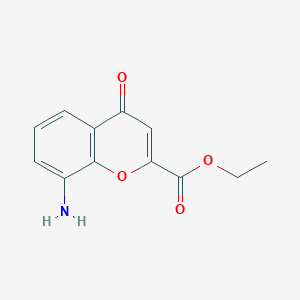
![1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)](/img/structure/B177203.png)

![Tert-butyl 3-hydroxy-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B177209.png)
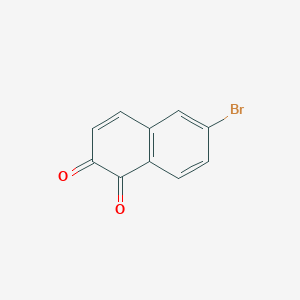
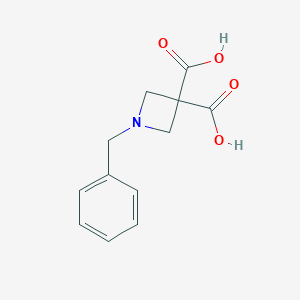
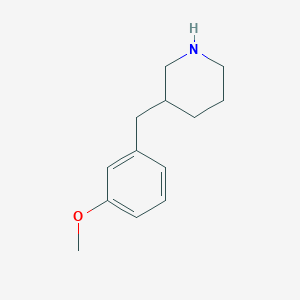
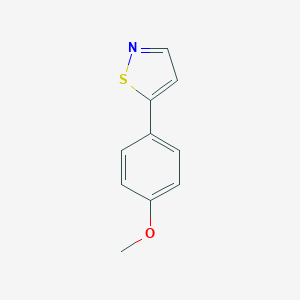
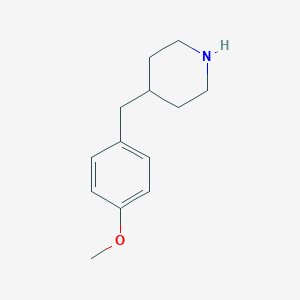
![3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B177218.png)
